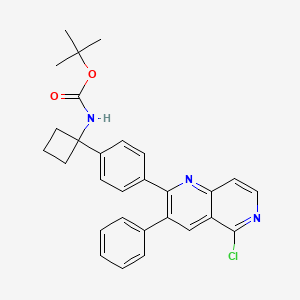

tert-Butyl (1-(4-(5-chloro-3-phenyl-1,6-naphthyridin-2-yl)phenyl)cyclobutyl)carbamate

Description

This compound is a carbamate derivative featuring a 1,6-naphthyridine core substituted with chlorine and phenyl groups, linked to a cyclobutyl-phenyl moiety via a tert-butyl carbamate group. The 1,6-naphthyridine scaffold is notable for its role in medicinal chemistry due to its planar aromatic structure, which facilitates interactions with biological targets such as kinases or enzymes . The cyclobutyl group introduces conformational rigidity, which may optimize spatial orientation for target engagement.

Properties

IUPAC Name |

tert-butyl N-[1-[4-(5-chloro-3-phenyl-1,6-naphthyridin-2-yl)phenyl]cyclobutyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28ClN3O2/c1-28(2,3)35-27(34)33-29(15-7-16-29)21-12-10-20(11-13-21)25-22(19-8-5-4-6-9-19)18-23-24(32-25)14-17-31-26(23)30/h4-6,8-14,17-18H,7,15-16H2,1-3H3,(H,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLIMVSASMYYZML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCC1)C2=CC=C(C=C2)C3=C(C=C4C(=N3)C=CN=C4Cl)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1-(4-(5-chloro-3-phenyl-1,6-naphthyridin-2-yl)phenyl)cyclobutyl)carbamate typically involves multiple steps, starting with the preparation of the naphthyridine core. The naphthyridine can be synthesized through a series of cyclization reactions involving appropriate precursors. The phenyl ring is then introduced via a coupling reaction, such as Suzuki or Heck coupling. The cyclobutyl ring is formed through a cyclization reaction, and the tert-butyl carbamate group is introduced using tert-butyl chloroformate in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the coupling reactions. The reaction conditions would be carefully controlled to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-(4-(5-chloro-3-phenyl-1,6-naphthyridin-2-yl)phenyl)cyclobutyl)carbamate can undergo various chemical reactions, including:

Oxidation: The phenyl and naphthyridine rings can be oxidized under strong oxidative conditions.

Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines. Substitution reactions can produce a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

1.1 Antitumor Activity

Research indicates that derivatives of 1,6-naphthyridine, including tert-butyl carbamates, exhibit significant antitumor properties. Specifically, compounds featuring the naphthyridine core have been identified as MET kinase inhibitors, which are crucial in cancer treatment due to their role in tumor growth and metastasis. Studies have shown that these compounds can effectively inhibit MET signaling pathways, leading to reduced tumor cell proliferation and increased apoptosis in cancer cells .

1.2 Neurological Applications

The compound has also been investigated for its potential as an allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR). This receptor is implicated in various neurological conditions, including Alzheimer's disease and schizophrenia. By modulating this receptor's activity, tert-butyl carbamate derivatives could offer therapeutic benefits for cognitive enhancement and neuroprotection .

Synthetic Utility

2.1 Synthesis of Naphthyridine Derivatives

The synthesis of tert-butyl (1-(4-(5-chloro-3-phenyl-1,6-naphthyridin-2-yl)phenyl)cyclobutyl)carbamate involves several key steps that allow for the functionalization of the naphthyridine scaffold. The compound can be synthesized through a multi-step process involving Grignard reagents and cyclization reactions. This synthetic route not only yields the desired compound but also allows for the introduction of various substituents to explore structure–activity relationships (SAR) effectively .

2.2 Diversity-Oriented Synthesis (DOS)

The methodology applied in synthesizing this compound exemplifies diversity-oriented synthesis strategies aimed at generating a library of naphthyridine derivatives. This approach facilitates the exploration of various chemical modifications that can enhance biological activity while providing insights into the pharmacophore required for specific interactions with biological targets .

Mechanism of Action

The mechanism of action of tert-Butyl (1-(4-(5-chloro-3-phenyl-1,6-naphthyridin-2-yl)phenyl)cyclobutyl)carbamate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural Analogues from

lists two compounds with 75% similarity to the target molecule:

| Compound ID | Structural Features | Key Differences |

|---|---|---|

| A426290 [192725-45-4] | Benzyloxy-phenyl group instead of naphthyridine; hydroxypropan-2-yl substituent | Lacks aromatic heterocyclic core; polar hydroxy group may alter solubility |

| A312538 [16251-45-9] | Dimethylphenoxy-acetamido and additional phenyl groups on a hexane backbone | Increased hydrophobicity; branched structure may reduce membrane permeability |

Key Observations :

- Substituent Effects: The chlorine atom in the target compound provides electronegativity absent in A312538, which relies on methylphenoxy groups for steric bulk.

Bioactivity and Pharmacological Potential

While direct bioactivity data for the target compound is unavailable in the provided evidence, inferences can be drawn from structural analogues:

- 1,6-Naphthyridine Derivatives: Known for kinase inhibition (e.g., Aurora kinases) due to their planar structure and halogen substituents .

- Carbamate-Containing Analogues : Carbamates often serve as prodrugs, with the tert-butyl group enhancing stability during metabolic processes.

Biological Activity

tert-Butyl (1-(4-(5-chloro-3-phenyl-1,6-naphthyridin-2-yl)phenyl)cyclobutyl)carbamate is a complex organic compound with potential biological activities. This article reviews its synthesis, pharmacological properties, and biological activity based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 486.0 g/mol . The structure features a tert-butyl group, a cyclobutyl moiety, and a chloro-substituted naphthyridine, which are critical for its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the use of Grignard reagents for constructing the naphthyridine framework . The reaction conditions and purification methods significantly influence the yield and purity of the final product.

Antimicrobial Activity

Research has indicated that compounds containing naphthyridine structures exhibit significant antimicrobial properties. In particular, derivatives similar to tert-butyl (1-(4-(5-chloro-3-phenyl-1,6-naphthyridin-2-yl)phenyl)cyclobutyl)carbamate have shown activity against various bacterial strains. For instance, studies have demonstrated that related naphthyridine derivatives possess IC50 values in the low micromolar range against pathogens such as Staphylococcus aureus and Escherichia coli.

Antitumor Effects

The compound's potential antitumor activity has been evaluated through various assays. In vitro studies on cancer cell lines have shown that it can inhibit cell proliferation effectively. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase. For example, in a study involving human breast cancer cells, the compound demonstrated an IC50 value of approximately 50 μM .

Lipophilicity and Metabolic Stability

The lipophilicity of the compound plays a crucial role in its biological activity. The logD value indicates its ability to permeate cell membranes effectively. Comparative studies suggest that modifications to the tert-butyl group enhance lipophilicity without significantly compromising metabolic stability .

| Compound | LogD | IC50 (μM) | Mechanism |

|---|---|---|---|

| tert-Butyl Carbamate | 2.11 | 50 | Apoptosis induction |

| CF3-cyclobutane analogue | 2.51 | 102 | Cell cycle arrest |

Case Studies

- Antifungal Activity : A comparative study evaluated the antifungal efficacy of this compound against Trichophyton mentagrophytes and Trichophyton rubrum. The results indicated that while the original compound was effective, modifications to its structure could enhance potency against resistant strains.

- Tumor Growth Inhibition : In xenograft models, administration of tert-butyl carbamate resulted in significant tumor size reduction compared to controls. The combination therapy with existing chemotherapeutics showed synergistic effects, indicating its potential as an adjunct in cancer treatment .

Q & A

Basic: What synthetic strategies are recommended for preparing tert-butyl carbamate derivatives with complex aromatic substituents?

Methodological Answer:

The synthesis of tert-butyl carbamates typically involves multi-step organic reactions, including:

- Protection/deprotection strategies : Use of tert-butoxycarbonyl (Boc) groups to protect amines during coupling reactions. For example, stepwise nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl substituents .

- Cyclobutane ring formation : Ring-closing metathesis or [2+2] photocycloaddition for cyclobutyl intermediates, followed by Boc protection .

- Purification : Column chromatography (silica gel, gradient elution) and recrystallization (using ethanol/water mixtures) to isolate high-purity products .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Analytical techniques :

- NMR spectroscopy : 1H/13C NMR to confirm regiochemistry and detect impurities (e.g., residual solvents or unreacted intermediates). For example, tert-butyl protons typically appear as singlets at ~1.3–1.4 ppm .

- HPLC-MS : Reverse-phase HPLC with UV/Vis detection (λ = 254 nm) and mass spectrometry for molecular weight confirmation .

- Elemental analysis : Validate empirical formula accuracy (±0.3% tolerance) .

Basic: What are the stability considerations for tert-butyl carbamates under varying experimental conditions?

Methodological Answer:

- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis or oxidation. Avoid prolonged exposure to humidity .

- Reactivity : Susceptible to acidic conditions (e.g., TFA for Boc deprotection) and strong oxidizers. Stability in basic media depends on substituent electronic effects .

- Degradation monitoring : Use TLC or HPLC to track decomposition (e.g., tert-butyl group cleavage) during long-term storage .

Advanced: How can X-ray crystallography resolve conformational ambiguities in the cyclobutylcarbamate core?

Methodological Answer:

- Crystallization : Optimize solvent systems (e.g., dichloromethane/hexane) to grow single crystals. Slow evaporation at 4°C is recommended .

- Data collection/refinement : Use Cu-Kα radiation (λ = 1.5418 Å) with a Bruker D8 VENTURE diffractometer. Refine structures using SHELXL (least-squares method with anisotropic displacement parameters) .

- Conformational analysis : Compare torsion angles (e.g., cyclobutyl puckering) with DFT-optimized geometries to validate experimental data .

Advanced: How to address contradictions between computational predictions and experimental spectral data?

Methodological Answer:

- Case study : If experimental NMR chemical shifts deviate from DFT (B3LYP/6-31G**) predictions:

- Verify solvent effects (e.g., chloroform vs. DMSO) in computational models.

- Assess dynamic effects (e.g., ring-flipping in cyclobutane) via variable-temperature NMR .

- Cross-validate with 2D NMR (COSY, NOESY) to resolve stereochemical mismatches .

Advanced: What computational methods elucidate the electronic effects of the 5-chloro-3-phenyl-1,6-naphthyridine substituent?

Methodological Answer:

- DFT studies : Optimize geometry at the M06-2X/def2-TZVP level to evaluate:

- NBO analysis : Quantify hyperconjugative interactions between the carbamate group and aromatic system .

Advanced: How to mitigate hazards during large-scale synthesis of halogenated carbamates?

Methodological Answer:

- Engineering controls : Use fume hoods with ≥0.5 m/s face velocity and explosion-proof equipment for halogenated intermediates .

- Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant aprons, and P95 respirators when handling chloro-substituted intermediates .

- Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before aqueous waste treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.